3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Functional Group Modifications: Introduction of the hydroxyphenyl, methylphenyl, and prop-2-en-1-yl groups can be done through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the double bonds or carbonyl groups, resulting in saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, pyrrolo[3,4-c]pyrazoles have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this specific compound could reveal similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-phenyl-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The unique combination of functional groups in 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-20(14-10-8-13(2)9-11-14)17-18(22-23-19(17)21(24)26)15-6-4-5-7-16(15)25/h3-11,20,25H,1,12H2,2H3,(H,22,23) |
InChI Key |
MYJZLMQCKXJVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC=C)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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